molecular formula C16H16N4O3 B009392 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- CAS No. 103248-26-6

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-

Cat. No. B009392
M. Wt: 312.32 g/mol
InChI Key: ZWVOMWFQLYCDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- is a chemical compound that has been extensively used in scientific research. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- is not well understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For instance, it has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription.

Biochemical And Physiological Effects

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Moreover, this compound has been evaluated for its potential use in the treatment of neurodegenerative diseases due to its ability to inhibit the aggregation of amyloid-beta peptides.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- in lab experiments is its diverse pharmacological properties. This allows researchers to evaluate its potential use in the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to dissolve in certain solvents.

Future Directions

There are several future directions for the research on 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, the evaluation of its toxicity and pharmacokinetic properties is necessary for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then reduced with sodium borohydride to yield the desired compound.

Scientific Research Applications

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- has been extensively used in scientific research due to its diverse pharmacological properties. It has been found to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Moreover, this compound has been evaluated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

103248-26-6

Product Name

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-ethoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C16H16N4O3/c1-2-23-14-6-3-12(4-7-14)17-10-19-11-18-15-8-5-13(20(21)22)9-16(15)19/h3-9,11,17H,2,10H2,1H3

InChI Key

ZWVOMWFQLYCDSF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

synonyms

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-

Origin of Product

United States

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